molecular formula C12H13N3O4S B2661774 ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate CAS No. 946305-38-0

ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate

Cat. No. B2661774
CAS RN: 946305-38-0
M. Wt: 295.31
InChI Key: RMVOUDSEBOYKIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A specific synthesis pathway for a similar compound, ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate, involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-pentanedione followed by cyclization with sulfur and nitrogen nucleophiles.


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .

Scientific Research Applications

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, bactericidal, analgesic, antifungal, antioxidant, anticancer, antimicrobial, hypoglycemic, psychopharmacological, antituberculosis, antidepressant, and antiviral activities . Therefore, they are promising scaffolds for the design of new medicines. Future research could focus on the synthesis of new derivatives and the evaluation of their pharmacological activities.

properties

IUPAC Name

ethyl 2-[(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-4-19-11(18)9(16)14-8-7(3)13-12-15(10(8)17)6(2)5-20-12/h5H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVOUDSEBOYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate

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